1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
This compound belongs to the cyclopenta[d]pyrimidin-2-one family, characterized by a fused bicyclic structure combining a cyclopentane ring and a pyrimidinone core. The 1-benzyl substituent at position 1 and the 4-sulfanylidene (thione) group at position 4 distinguish it from related analogs.
Properties
IUPAC Name |
1-benzyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14-15-13(18)11-7-4-8-12(11)16(14)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSMJPAZPVICMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a benzylamine derivative with a suitable diketone, followed by cyclization and thionation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Chemical Reactions Analysis
1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a scaffold for the development of new drugs, particularly in the areas of anticancer and antiviral research.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound has been investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. Additionally, the compound’s structure allows it to fit into the active sites of certain enzymes, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among analogs include:
Substituent Modifications: Benzyl vs. Halogenated Benzyl Derivatives: Compounds like 2-[(4-fluorobenzyl)sulfanyl]-... (C₁₄H₁₃FN₂OS) exhibit increased lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .
Sulfur Functionalization :
- Sulfanyl (S–) vs. Sulfanylidene (C=S) : The thione group in the target compound may confer stronger hydrogen-bond acceptor properties compared to sulfanyl analogs (e.g., 2-[(4-methylbenzyl)sulfanyl]-..., MW: 272.37 g/mol), enhancing interactions with catalytic cysteine residues in enzymes .
Core Modifications: Dihydropyrimidinone vs. Cyclopenta[d]pyrimidinone: Derivatives like 1-(6-methyl-4-phenyl-2-sulfanylidene-...-dihydropyrimidin-5-yl)ethanone lack the cyclopentane ring, reducing conformational rigidity and possibly diminishing target specificity .
Data Table: Key Analogs and Properties
*Calculated based on formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
